Ácido bencilidenmalónico

Descripción general

Descripción

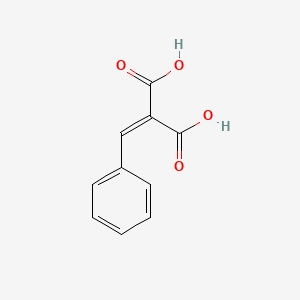

Benzylidenemalonic acid is a chemical compound with the molecular formula C10H8O4 . It has a molecular weight of 192.17 . It is a simple push-pull molecule .

Synthesis Analysis

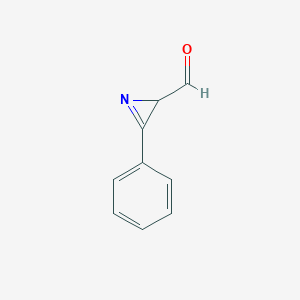

The synthesis of arylidene malonic acid monoanilides and cinnamoyl anilines involves the condensation of malonic acid monoanilides with aromatic aldehydes . Another study mentions the preparation of benzylidenemalonic or vinylogous benzylidenemalonic acid polyesters .Molecular Structure Analysis

Benzylidenemalonic acid contains a total of 22 bonds, including 14 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 aliphatic carboxylic acids, and 2 hydroxyl groups .Physical And Chemical Properties Analysis

Benzylidenemalonic acid has a boiling point of approximately 288.14°C and a density of 1.2932 (rough estimate) . Its refractive index is estimated to be 1.5430 .Aplicaciones Científicas De Investigación

Desarrollo de material luminiscente

Los derivados del ácido bencilidenmalónico se han estudiado por su potencial como materiales luminiscentes en estado sólido. Estos compuestos exhiben un fenómeno conocido como emisión inducida por cristalización (CIE) . Esta propiedad es particularmente valiosa en el desarrollo de nuevos materiales que muestran una mayor intensidad de emisión en estado sólido que en solución, lo cual es crucial para aplicaciones en sensores y optoelectrónica .

Análisis de espectrometría de masas

En la espectrometría de masas, se ha observado que el ácido bencilidenmalónico se deshidrata para formar especies que pueden formularse como anhídridos . Este comportamiento es significativo para la caracterización estructural de compuestos orgánicos y podría utilizarse en el análisis de mezclas complejas o moléculas sintéticas novedosas .

Síntesis de química verde

El compuesto se ha utilizado en la síntesis sonoquímica de derivados bencilideno de carbonilos enolizables . Este método representa un enfoque más amigable con el medio ambiente para la síntesis química, alineándose con los principios de la química verde al reducir el uso de solventes peligrosos y mejorar la eficiencia de la reacción .

Estudio de extinción causada por la agregación (ACQ)

Los derivados del ácido bencilidenmalónico son interesantes para el estudio de los procesos ACQ, que son un obstáculo común en el desarrollo de luminógenos . Comprender el comportamiento ACQ de estos compuestos puede conducir al diseño de nuevos materiales luminosos que sean más eficientes y estables en estado sólido .

Exploración de propiedades acido cromáticas

Estos compuestos han mostrado propiedades acido cromáticas, lo que significa que cambian de color en respuesta a cambios de acidez . Esta característica es explotable en la creación de sensores de pH y se puede integrar en varias tecnologías para el monitoreo en tiempo real de sistemas ambientales o biológicos .

Caracterización fotofísica

Los derivados del ácido bencilidenmalónico se han sometido a caracterización fotofísica en estado sólido. Esta investigación es esencial para comprender las propiedades de emisión de luz de los materiales, lo que tiene implicaciones para el desarrollo de LED, tecnologías láser y otras aplicaciones basadas en la luz .

Estudios de rotación intramolecular

El fenómeno de rotación intramolecular restringida (RIR) de estos compuestos, particularmente la rotación impedida alrededor del eje principal del arilo, se ha identificado como el origen de su comportamiento emisivo . Esta comprensión es crucial para el campo de la dinámica molecular y puede influir en el diseño de máquinas moleculares y sensores .

Investigaciones de interacción dimérica

Los estudios han indicado que las interacciones diméricas J son responsables de la intensa emisión de ciertos derivados del ácido bencilidenmalónico . Este hallazgo es significativo para la ingeniería molecular, donde la manipulación de interacciones diméricas puede conducir a materiales con propiedades ópticas personalizadas .

Mecanismo De Acción

Target of Action

Benzylidenemalonic acid, also known as Malonic acid, benzylidene-, is a simple push-pull molecule . It has been reported that these molecules become good emitters in the crystalline phase .

Mode of Action

The mode of action of Benzylidenemalonic acid is largely attributed to its structure and physical properties . In solution and in the amorphous phase, these molecules are hardly emissive. They become good emitters in the crystalline phase . This phenomenon is known as crystallization-induced emission (CIE) .

Biochemical Pathways

It’s known that the mass spectra of benzylidenemalonic acids are dominated by dehydration to species formulated as anhydrides . In some cases, ortho effects alter the fragmentation .

Pharmacokinetics

It’s known that the compound’s properties can change significantly depending on whether it’s in a solution, an amorphous phase, or a crystalline phase .

Result of Action

The primary result of Benzylidenemalonic acid’s action is its emission in the crystalline phase . This emission is due to a restricted intramolecular rotation (RIR) phenomenon, specifically the hindered rotation around the aryl main axis of the compound .

Action Environment

The action of Benzylidenemalonic acid is influenced by its environment. In particular, the compound’s emissive properties are affected by whether it’s in a solution, an amorphous phase, or a crystalline phase . Environmental factors that influence the compound’s action, efficacy, and stability include temperature and the presence of other substances .

Propiedades

IUPAC Name |

2-benzylidenepropanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-9(12)8(10(13)14)6-7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXTAOXNYQGASTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80207111 | |

| Record name | Malonic acid, benzylidene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

584-45-2 | |

| Record name | Benzalmalonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=584-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malonic acid, benzylidene- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzylidenemalonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Malonic acid, benzylidene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzylidenemalonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

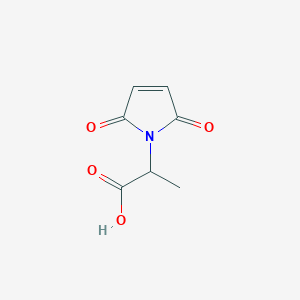

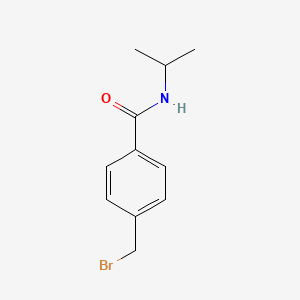

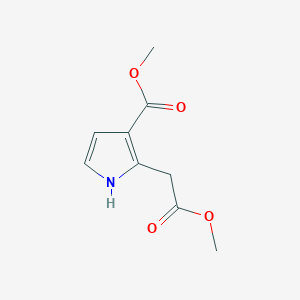

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

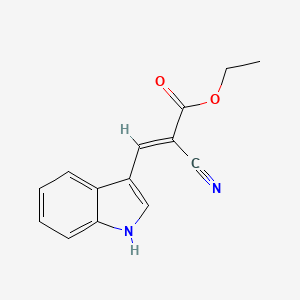

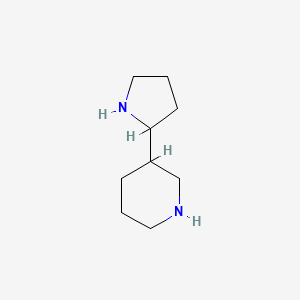

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6-Iodobenzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B1617446.png)

![4-{Bis[2-(diphenylphosphanyl)ethyl]carbamoyl}benzene-1,2-dicarboxylic acid](/img/structure/B1617449.png)

![6-Nitropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1617453.png)

![N-[4-[2-(4-acetamidophenyl)-2-oxoacetyl]phenyl]acetamide](/img/structure/B1617459.png)